
3-deoxy-alpha-D-manno-oct-2-ulopyranosonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-deoxy-alpha-D-manno-oct-2-ulopyranosonic acid typically involves starting from D-mannose. One efficient method involves the preparation of Kdo ethyl ester derivatives on a large scale, followed by the synthesis of Kdo, Kdo glycosides, and 2-acetylated Kdo esters . The process involves multiple steps, including protection and deprotection of functional groups, and is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-deoxy-alpha-D-manno-oct-2-ulopyranosonic acid undergoes various chemical reactions, including glycosylation, oxidation, and reduction. A modified donor has been developed for the glycosylation of this compound, enabling the synthesis of a range of glycosides with complete alpha-stereoselectivity . The compound can also participate in oxidation and reduction reactions, forming different derivatives depending on the reagents and conditions used . Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Scientific Research Applications
3-deoxy-alpha-D-manno-oct-2-ulopyranosonic acid has several scientific research applications. It is an essential component of lipopolysaccharides in the outer membrane of Gram-negative bacteria . This compound is used in the study of bacterial cell wall synthesis and its role in bacterial pathogenicity . Additionally, it is used in the synthesis of various glycosides and derivatives, which have applications in medicinal chemistry and drug development . The compound’s unique structure and reactivity make it valuable in the study of carbohydrate chemistry and biochemistry .
Mechanism of Action
The mechanism of action of 3-deoxy-alpha-D-manno-oct-2-ulopyranosonic acid involves its incorporation into bacterial lipopolysaccharides. It acts as a building block in the synthesis of these complex molecules, which are crucial for the structural integrity and function of the bacterial outer membrane . The compound interacts with various enzymes and pathways involved in lipopolysaccharide biosynthesis, contributing to the formation of the bacterial cell wall .
Comparison with Similar Compounds
3-deoxy-alpha-D-manno-oct-2-ulopyranosonic acid is similar to other ulosonic acids, such as sialic acid and pseudaminic acid. These compounds share structural similarities and are involved in the synthesis of bacterial cell wall components . this compound is unique in its specific role in the synthesis of lipopolysaccharides in Gram-negative bacteria . Other similar compounds include 3-deoxy-D-manno-oct-2-ulosonic acid 8-phosphate and 3-deoxy-D-manno-oct-2-ulosonic acid 4-phosphate, which are functional derivatives used in various biochemical studies .
Properties
CAS No. |
27766-61-6 |
|---|---|
Molecular Formula |
C8H14O8 |
Molecular Weight |
238.19 g/mol |
IUPAC Name |
(2R,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-2,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O8/c9-2-4(11)6-5(12)3(10)1-8(15,16-6)7(13)14/h3-6,9-12,15H,1-2H2,(H,13,14)/t3-,4-,5-,6-,8-/m1/s1 |
InChI Key |
NNLZBVFSCVTSLA-HXUQBWEZSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](O[C@]1(C(=O)O)O)[C@@H](CO)O)O)O |
Canonical SMILES |
C1C(C(C(OC1(C(=O)O)O)C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10777139.png)

![[(2S,3R,4R,5R)-5-(6-chloro-7H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B10777146.png)

![Benzofuran-2-carboxylic acid {(S)-3-methyl-1-[3-oxo-1-(pyridin-2-ylsulfonyl)azepan-4-ylcarbamoyl]butyl}amide](/img/structure/B10777157.png)
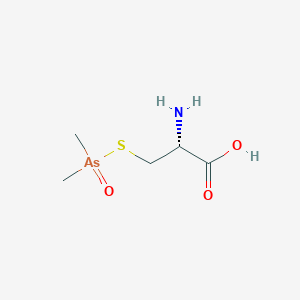
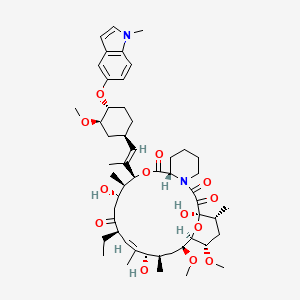
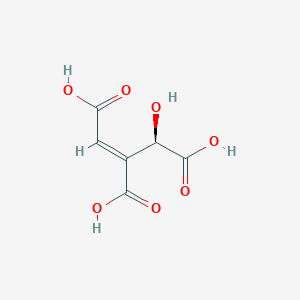
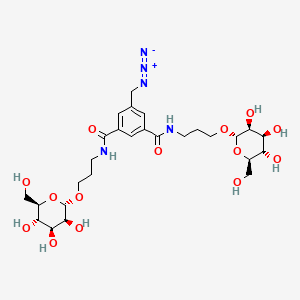
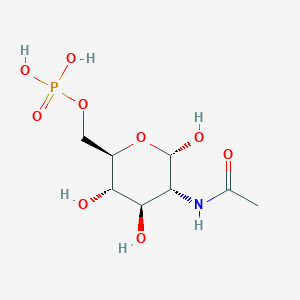

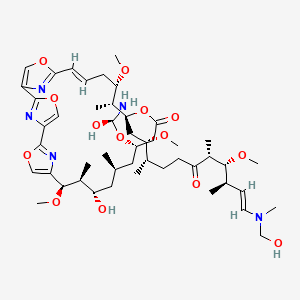
![[(1R)-1-acetamido-2-(4-chlorophenyl)ethyl]-[(2S)-2-amino-3-hydroxy-3-oxo-propoxy]-dihydroxy-boron](/img/structure/B10777186.png)
![(2S)-2-[(2,4-Dichloro-benzoyl)-(3-trifluoromethyl-benzyl)-amino]-3-phenyl-propionic acid](/img/structure/B10777203.png)
